
Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride is a complex organic compound with a unique structure that combines a pentanol backbone with a bromophenyl group, a diethylamino group, and a chlorocinnamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of a suitable phenyl precursor.
Attachment of the Diethylamino Group: The diethylamino group can be added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino group.
Formation of the Chlorocinnamate Moiety: The chlorocinnamate group can be synthesized through a condensation reaction involving cinnamic acid and a chlorinating agent.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Condensation: The chlorocinnamate moiety can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and electrophiles (e.g., acyl chlorides). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride involves its interaction with specific molecular targets. The bromophenyl and diethylamino groups may interact with enzymes or receptors, modulating their activity. The chlorocinnamate moiety could participate in binding interactions with proteins or nucleic acids, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Pentanol, 2-(4-chlorophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
Pentanol, 2-(4-bromophenyl)-5-(methylamino)-, chlorocinnamate hydrochloride: Similar structure but with a methylamino group instead of a diethylamino group.
Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, cinnamate hydrochloride: Similar structure but without the chlorine atom in the cinnamate moiety.
Uniqueness
Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for substitution reactions, while the diethylamino group may improve its solubility and interaction with biological targets.
Properties
CAS No. |
119585-23-8 |
|---|---|
Molecular Formula |
C24H30BrCl2NO2 |
Molecular Weight |
515.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-5-(diethylamino)pentyl] (E)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C24H29BrClNO2.ClH/c1-3-27(4-2)17-5-6-21(20-10-12-22(25)13-11-20)18-29-24(28)16-9-19-7-14-23(26)15-8-19;/h7-16,21H,3-6,17-18H2,1-2H3;1H/b16-9+; |
InChI Key |
UOWCYGATDDZDMH-QOVZSLTQSA-N |
Isomeric SMILES |
CCN(CC)CCCC(COC(=O)/C=C/C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Br.Cl |
Canonical SMILES |
CCN(CC)CCCC(COC(=O)C=CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


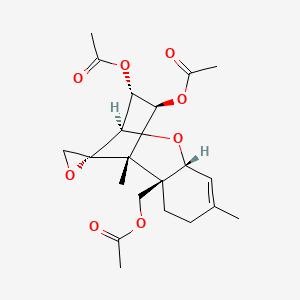
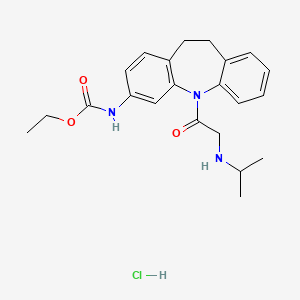
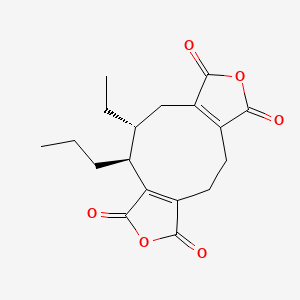
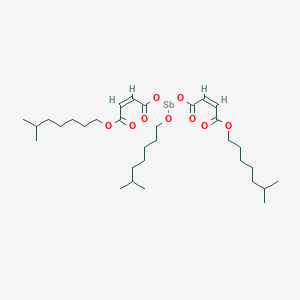
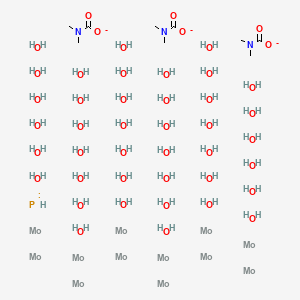
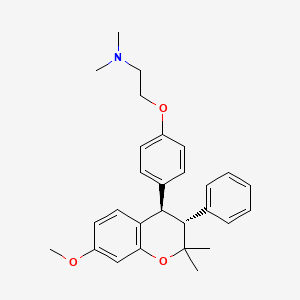
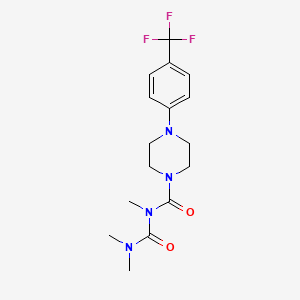
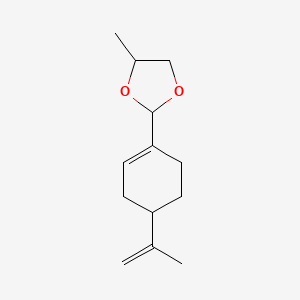
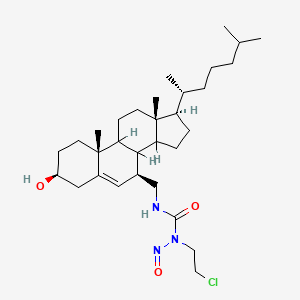
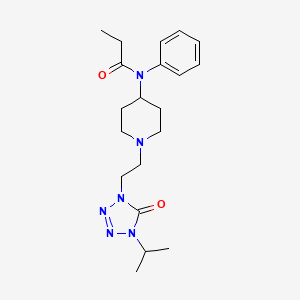

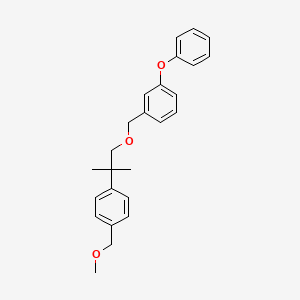
![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)

